molecular formula C10H15NO3 B1603397 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 876294-73-4

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1603397
M. Wt: 197.23 g/mol
InChI Key: FWVAXENAXYFLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

Research on molecular recognition highlights the importance of hydrogen bonding between amide and carboxylic acid groups in structures similar to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. An example of such interaction was observed in a 2,2-dimethylbutynoic acid with a pyridone terminus, acting as its self-complement to form an intermolecularly hydrogen-bonded dimer. This phenomenon was explored across various environments, including crystals, chloroform solution, and the gas phase, demonstrating the potential for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in molecular recognition applications (Wash et al., 1997).

Structural Analysis and Computational Chemistry

The crystal structure of a closely related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was determined to facilitate the understanding of molecular interactions and stability. This study provided insights into the hydrogen bonding patterns and spatial configuration of pyrrole derivatives, laying the groundwork for further computational and experimental analyses of similar compounds (Silva et al., 2006).

Antitumor Agent Synthesis

Another application includes the synthesis of novel antitumor agents using similar molecular frameworks. A specific synthesis method was developed for 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives, highlighting the potential of pyrrole-based compounds in the development of new antitumor medications. The key step involved forming a cyclic alkenyl ether, underlining the significance of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid's structural analogs in medicinal chemistry (Mondal et al., 2003).

Photoreleasable Protecting Groups

2,5-Dimethylphenacyl esters, related to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been explored as photoremovable protecting groups for carboxylic acids. This research demonstrates the potential for such compounds in organic synthesis and biochemistry, where controlled release of carboxylic acids upon light exposure is advantageous. The study elucidated the mechanisms and efficiencies of photorelease, offering valuable data for applications in "caged compounds" (Zabadal et al., 2001).

Synthesis of Antimicrobial Agents

A novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for in vitro antimicrobial activities. This study emphasizes the antimicrobial potential of pyrrole derivatives, particularly those with modifications akin to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, demonstrating their efficacy against various bacterial and fungal strains (Hublikar et al., 2019).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on safe handling and disposal practices .

properties

IUPAC Name

1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-7-6-9(10(12)13)8(2)11(7)4-5-14-3/h6H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVAXENAXYFLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588579
Record name 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

876294-73-4
Record name 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.